molecular formula C10H17N3O B1400801 4-cyano-N-propylpiperidine-1-carboxamide CAS No. 1339377-97-7

4-cyano-N-propylpiperidine-1-carboxamide

Cat. No.: B1400801
CAS No.: 1339377-97-7
M. Wt: 195.26 g/mol
InChI Key: NVKOMTKZVJLTKE-UHFFFAOYSA-N
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Description

4-cyano-N-propylpiperidine-1-carboxamide is a chemical compound with the molecular formula C10H17N3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-propylpiperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyanoacetylating agents. One common method involves the treatment of piperidine with cyanoacetic acid derivatives under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-propylpiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-cyano-N-propylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyano-N-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano and carboxamide functional groups, which confer specific chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in scientific research and industry .

Biological Activity

4-Cyano-N-propylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a cyano group (-C≡N) and a carboxamide group (-C(=O)NH2). The structural features of this compound are crucial for its interaction with various biological targets, influencing its reactivity and biological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, thereby influencing various cellular pathways. Research indicates that the compound can affect enzyme activity and receptor binding, which are vital for its biological effects.

Biological Activities

The biological activities associated with this compound include:

  • Antiviral Activity : Similar compounds have shown potential antiviral properties, suggesting that this compound may also exhibit such activity against viral infections.
  • Anticancer Potential : Compounds with similar structural characteristics have been investigated for their anticancer properties, indicating a possible role for this compound in cancer therapy.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors may suggest potential applications in treating neurological disorders .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Piperidine Six-membered ring with one nitrogenBasic structure; versatile reactivity
N-benzylpiperidine Benzyl group substitutionAntiviral activity against H1N1
4-(aminomethyl)-N-propylpiperidine-1-carboxamide Aminomethyl group additionPotential anticancer properties
4-Oxo-N-propylpiperidine-1-carboxamide Oxo group instead of cyanoDifferent reactivity profile
This compound Cyano and carboxamide groupsDiverse biological activities

This table highlights the unique combination of functional groups in this compound, which confers distinct chemical reactivity and biological properties compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activity of piperidine derivatives, including this compound. One study demonstrated that modifications to the piperidine ring could significantly impact the compound's efficacy against certain cancer cell lines. For instance, substituents that enhance hydrogen bonding interactions were found to improve anticancer activity .

Another research effort focused on the antiviral potential of similar compounds, revealing that specific structural modifications could enhance efficacy against viral pathogens. The carboxamide group was particularly noted for its role in binding interactions essential for antiviral activity .

Properties

IUPAC Name

4-cyano-N-propylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-5-12-10(14)13-6-3-9(8-11)4-7-13/h9H,2-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKOMTKZVJLTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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